5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one follows IUPAC rules by prioritizing the longest carbon chain containing the ketone functional group. The pentan-1-one backbone is numbered to assign the lowest possible locant to the carbonyl group (position 1). Substituents are then listed alphabetically:
- A chloro group at position 5 on the pentane chain.
- A 4-(trifluoromethoxy)phenyl group attached to the ketone at position 1.
The trifluoromethoxy substituent (-OCF₃) on the phenyl ring is prefixed with "4-" to denote its para position. This nomenclature distinguishes it from meta- or ortho-substituted analogs, such as 5-chloro-1-[3-(trifluoromethoxy)phenyl]pentan-1-one (CAS 898786-25-9).
Table 1: Comparison of IUPAC Names for Structural Analogs
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₂ClF₃O₂ reflects the compound’s composition:
- 12 carbons : Five from the pentanone chain, six from the benzene ring, and one from the trifluoromethoxy group.
- Chlorine, fluorine, and oxygen : Functional groups contributing to its electronegativity and polarity.
Molecular weight : 280.67 g/mol, calculated as:
$$
\text{Weight} = (12 \times 12.01) + (12 \times 1.01) + 35.45 + (3 \times 19.00) + (2 \times 16.00) = 280.67 \, \text{g/mol}
$$
Exact mass : 280.0453 g/mol (considering isotopic abundances of $$^{35}\text{Cl}$$ and $$^{19}\text{F}$$).
Table 2: Molecular Parameters of Analogous Aryl Ketones
The para-substituted derivative exhibits higher molecular weight and density compared to non-halogenated analogs due to the electron-withdrawing trifluoromethoxy group.
Stereochemical Considerations and Conformational Analysis
The compound lacks chiral centers, but its conformation is influenced by:
- Trifluoromethoxy group : The -OCF₃ substituent adopts a planar arrangement with the phenyl ring due to resonance stabilization, though steric and electronic effects slightly distort the ring.
- Pentane chain : The chloro-terminated alkyl chain exhibits gauche and anti conformers. The ketone group’s planarity restricts rotation about the C1-C2 bond, favoring a staggered conformation.
Conformational Energy Profile (CEP) Insights :
- Aryl ketones with electron-withdrawing groups (e.g., -OCF₃) show a 3–5 kcal/mol preference for planar anti conformations over syn due to reduced lone pair–π repulsion.
- Substituents at the para position minimize steric clashes, unlike ortho-substituted analogs where methyl groups increase torsional strain.
Comparative Structural Analysis with Analogous Aryl Ketones
Key Comparisons :
- Substituent Position :
- Para-substituted derivatives (e.g., 898761-63-2) exhibit higher thermal stability (boiling point ~330°C) than meta- or ortho-substituted analogs due to symmetrical electron distribution.
- Ortho-substituted analogs (e.g., 487058-77-5) show reduced density (1.229 g/cm³) vs. para isomers (1.262 g/cm³), attributed to inefficient packing.
- Functional Group Effects :
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group increases lipophilicity (logP = 4.3) compared to -OCH₃ (logP = 2.1), enhancing membrane permeability in bioactive analogs.
- Ketone vs. Amide : Unlike primary amides (e.g., benzamide), the ketone lacks hydrogen-bonding capacity, reducing solubility in polar solvents.
Table 3: Structural and Electronic Effects of Substituents
| Substituent | Position | Electronic Effect | Boiling Point (°C) | logP |
|---|---|---|---|---|
| -OCF₃ | Para | Strongly withdrawing | 329.7 | 4.3 |
| -CF₃ | Ortho | Withdrawing | 328.1 | 3.9 |
| -OCH₃ | Para | Donating | 116.0 | 2.1 |
Properties
IUPAC Name |
5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)18-12(14,15)16/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDKEBCXJABWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645171 | |
| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-63-2 | |
| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethoxybenzene and 5-chloropentanone.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials and facilitate the nucleophilic substitution reaction.
Reaction Steps: The nucleophilic substitution reaction proceeds with the formation of the desired product, this compound, through the displacement of a leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and in-line monitoring systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-chloro-1-hydroxy-1-(4-trifluoromethoxyphenyl)pentane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.
Scientific Research Applications
Pharmaceutical Development
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential biological activities, including anti-cancer properties. Preliminary studies indicate that modifications to its structure can enhance its efficacy against cancer cell lines by disrupting critical signaling pathways .
Case Study: Anti-Cancer Activity
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated:
| Derivative | IC₅₀ (μM) | Comments |
|---|---|---|
| Original Compound | 15.0 | Initial cytotoxicity observed |
| Derivative A | 8.5 | Enhanced activity due to structural modification |
| Derivative B | 4.0 | Significant improvement in binding affinity |
These findings suggest that structural variations can lead to improved therapeutic profiles, making this compound a candidate for further drug development.
Chemical Synthesis
In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating new compounds with desired properties.
Synthetic Routes:
- Halogenation: Introducing chlorine into the pentane backbone.
- Carbonylation: Formation of the ketone functional group.
- Fluorination: Selective introduction of trifluoromethoxy groups.
These methods highlight the potential for synthesizing derivatives with enhanced biological activity or improved properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, leading to desired biological effects including:
- Inhibition of enzyme activity
- Modulation of receptor signaling
These mechanisms are crucial for understanding how the compound may exert its therapeutic effects in biological systems .
Industrial Applications
In addition to its research applications, this compound is also relevant in industrial settings. It is used in the development of new materials and chemical processes due to its unique chemical properties. The controlled production environments (e.g., cleanroom standards) are often employed to ensure product quality and safety during synthesis and handling.
Mechanism of Action
The mechanism of action of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Analogs
Key Observations:
Positional Isomerism: Meta- and ortho-substituted analogs exhibit steric and electronic differences. For example, ortho-CF₃ derivatives may experience steric hindrance, reducing reactivity in certain reactions .
Commercial Availability :
- The para-CF₃ analog (CAS 343968-74-1) remains available from BLD Pharm Ltd. in gram-scale quantities, suggesting its broader utility in pharmaceutical or material science research .
- The discontinued status of para-OCF₃ and meta-OCF₃ analogs may reflect lower demand or synthetic challenges in introducing the trifluoromethoxy group .
Purity and Applications :
- Most analogs are listed with ≥95% purity, typical for research-grade building blocks. The para-CF₃ variant’s availability implies its use in synthesizing fluorinated intermediates for drug discovery .
Research Implications and Gaps
- Synthetic Challenges : The discontinued status of trifluoromethoxy-substituted analogs may correlate with difficulties in introducing -OCF₃ groups, which require specialized reagents (e.g., trifluoromethylation agents) compared to -CF₃ .
- Solubility and Reactivity : The polarity of -OCF₃ could make the target compound more soluble in polar aprotic solvents (e.g., dichloromethane) compared to -CF₃ analogs, as seen in solvent optimization studies for similar fluorinated compounds .
Biological Activity
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane, with the chemical formula and CAS Number 898761-63-2, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a chloro group and a trifluoromethoxyphenyl moiety, which contribute to its unique chemical behavior. The structural formula is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClF3O2 |
| Molecular Weight | 280.67 g/mol |
| CAS Number | 898761-63-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Though specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic processes.
Biochemical Pathways
Research indicates that the compound may influence pathways related to:
- Enzyme Inhibition : It potentially inhibits enzymes that are crucial for the biosynthesis of certain biomolecules.
- Cell Signaling : The presence of the trifluoromethoxy group may enhance its affinity for specific receptors or proteins involved in cell signaling pathways.
Antimicrobial Properties
A study conducted by researchers evaluated the antimicrobial activity of various derivatives of similar compounds, suggesting that halogenated compounds often exhibit enhanced antimicrobial effects. While specific data on this compound is limited, it is hypothesized that its structure may confer similar properties.
Cytotoxicity Studies
In vitro assays have been performed to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that compounds with similar structural characteristics can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into potential applications for this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of chloro-substituted phenyl compounds and their effects on tumor growth in animal models. Results indicated significant tumor reduction associated with compounds featuring similar halogenation patterns .
- Antimicrobial Efficacy : Research highlighted in Pharmaceutical Biology demonstrated that halogenated phenolic compounds exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria . This suggests a possible avenue for exploring the antimicrobial efficacy of this compound.
- Mechanistic Insights : A dissertation focused on enzyme inhibition mechanisms revealed that structurally similar compounds could modulate enzyme activity linked to inflammatory responses . This raises the possibility that this compound might also exert anti-inflammatory effects through similar mechanisms.
Q & A
Basic: What are the established synthetic routes for 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane, and how is purity ensured?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 4-trifluoromethoxyphenylacetyl chloride with a chloro-pentane precursor under anhydrous conditions (e.g., AlCl₃ catalysis) can yield the target ketone. Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as noted in commercial standards . Impurities like unreacted intermediates or chlorinated byproducts are identified via HPLC-MS by comparing retention times and mass spectra against reference standards .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the trifluoromethoxy group (δ ~58 ppm for CF₃O) and carbonyl resonance (δ ~200 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ at m/z 264.6 (calculated for C₁₂H₁₂ClF₃O).
- HPLC : Retention time consistency and peak symmetry for purity validation .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Optimization involves Design of Experiments (DOE) to evaluate variables:
- Catalyst loading (e.g., AlCl₃ vs. FeCl₃ for Friedel-Crafts).
- Temperature (20–80°C to balance reaction rate vs. side reactions).
- Solvent polarity (dichloromethane vs. toluene for acyl intermediates).
For example, increasing solvent polarity may enhance electrophilic acylation but risk hydrolysis. Yield improvements are tracked via GC-MS or in-situ FT-IR monitoring .
Advanced: What mechanistic studies are recommended to elucidate reaction pathways?
Answer:
- Kinetic Isotope Effects (KIE) : Replace H with D in the pentane chain to study rate-determining steps.
- Computational Modeling (DFT) : Simulate transition states for acyl chloride activation or trifluoromethoxy group orientation.
- Trapping Intermediates : Use quenching agents (e.g., methanol) to isolate reactive intermediates for NMR analysis .
Advanced: How does the compound degrade under varying storage conditions, and how are degradation products analyzed?
Answer:
- Stability Studies : Accelerated testing at 40°C/75% RH for 6 months to simulate long-term storage.
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the ketone to carboxylic acid).
- pH-Dependent Degradation : Expose the compound to buffers (pH 3–10) and monitor via UV-Vis (λ_max ~270 nm for aromatic groups).
Controlled storage in amber vials under nitrogen is advised to prevent photolytic or oxidative degradation .
Advanced: How to design experiments to assess biological activity in enzyme inhibition studies?
Answer:
- In Vitro Assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) with the compound at 1–100 µM concentrations.
- Kinetic Analysis : Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots under varying substrate levels.
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzyme-binding pockets upon compound addition.
Negative controls (DMSO vehicle) and positive controls (known inhibitors) are critical for validation .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (pH, temperature, solvent).
- Orthogonal Assays : Validate results using both fluorometric and colorimetric readouts (e.g., ATPase activity vs. cell viability).
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line heterogeneity).
Contradictions may arise from differences in assay sensitivity or impurity profiles, necessitating HPLC-MS validation of test compounds .
Advanced: What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Answer:
- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring.
- Solvent Recycling : Optimize distillation protocols for dichloromethane or toluene recovery.
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) and material attributes (CMAs) via risk assessment matrices.
Batch-to-batch consistency is verified via NMR fingerprinting and XRD for crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
